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Isopropyl 1-aminocyclopropanecarboxylate

Cat. No.: B12509056
M. Wt: 143.18 g/mol
InChI Key: LGTPCVSJVOISDB-UHFFFAOYSA-N
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Description

Contextualization of Cyclopropane (B1198618) Amino Acids in Synthetic Chemistry

Cyclopropane amino acids represent a significant and unique class of non-proteinogenic amino acids that have garnered considerable attention in synthetic and medicinal chemistry. thieme-connect.comresearchgate.net Their defining feature is the presence of a three-membered cyclopropane ring, a small and rigid structure that imparts significant conformational constraints upon any molecule into which it is incorporated. nih.govresearchgate.net Unlike more flexible linear or larger cyclic structures, the cyclopropane moiety has no ring flip, and its substituents are held in fixed relative orientations. researchgate.net

This inherent rigidity is a powerful tool for chemists. acs.org When these amino acids are incorporated into peptides, they create what are known as conformationally restricted peptidomimetics. nih.gov This structural constraint can drastically affect the secondary structure and flexibility of the peptide sequence, which in turn can lead to improved metabolic stability and enhanced receptor selectivity. nih.govacs.org The fixed orientation of side-chains allows for precise control over how a molecule interacts with its biological target. nih.gov Consequently, cyclopropane-containing amino acids are considered crucial building blocks for the development of novel therapeutic agents and for studying protein-protein interactions. nih.govacs.org Various methods have been developed for their synthesis, including the cyclopropanation of dehydroamino acids and the use of rhodium catalysts, reflecting their importance in organic synthesis. thieme-connect.comnih.gov

Significance of Esterification in Modulating Chemical Properties for Research Applications

Esterification is a fundamental and widely practiced reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water, typically in the presence of an acid catalyst. researchgate.netyoutube.com This process, known as Fischer esterification, is a reversible equilibrium-driven reaction. masterorganicchemistry.com To achieve a high yield of the desired ester, the equilibrium can be shifted towards the products by using a large excess of the alcohol reactant or by removing the water byproduct as it is formed. masterorganicchemistry.com

In the context of 1-aminocyclopropanecarboxylic acid (ACC) and its analogues, esterification is a critical step for modulating the compound's chemical properties for research applications. The parent compound, ACC, is a zwitterionic solid with limited solubility in the organic solvents typically used in multi-step syntheses. nih.gov Converting the carboxylic acid group (-COOH) into an ester, such as an isopropyl ester (-COOCH(CH₃)₂), transforms the molecule into a more soluble and less polar derivative.

This modification serves two primary purposes in a research setting. First, it acts as a protecting group for the carboxylic acid functionality, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. Second, the resulting ester, for instance, Isopropyl 1-aminocyclopropanecarboxylate (B118819), is a more versatile synthetic intermediate. Its enhanced solubility and modified reactivity make it an ideal building block for incorporation into larger, more complex molecular frameworks through subsequent chemical transformations.

Overview of Research Trajectories for 1-Aminocyclopropanecarboxylate Esters

The esters of 1-aminocyclopropanecarboxylate, including methyl, ethyl, and isopropyl derivatives, are valuable intermediates in diverse areas of chemical research. researchgate.netbldpharm.com Their primary role is that of a synthetic building block, providing a rigid cyclopropane scaffold for the construction of complex target molecules. researchgate.netacs.org Research has demonstrated their utility in medicinal chemistry, particularly in the development of antiviral agents and peptidomimetics. researchgate.netacs.org

A prominent research trajectory involves the use of ACC esters in the synthesis of potent enzyme inhibitors. For example, derivatives of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester serve as a key building block in the synthesis of powerful inhibitors for the hepatitis C virus (HCV) NS3 protease. researchgate.net Another significant area of research is the use of chiral ACC building blocks to create constrained or "stapled" helical peptides. acs.org These modified peptides are designed to maintain a specific three-dimensional shape, which can enhance their ability to target challenging protein-protein interactions, such as the p53/MDM2 interaction implicated in cancer. acs.org The development of efficient and scalable synthetic routes to various ACC esters continues to be an active area of research, enabling their broader application in the discovery of new biologically active compounds. thieme-connect.comresearchgate.net

Interactive Data Table: Properties of Isopropyl 1-aminocyclopropanecarboxylate

PropertyValueSource
Chemical Name This compound chemicalbridge.co.uk
CAS Number 757903-69-8 chemicalbridge.co.uk
Molecular Formula C₇H₁₃NO₂ chemicalbridge.co.uk
Molecular Weight 143.18 g/mol chemicalbridge.co.uk
Canonical SMILES CC(C)OC(=O)C1(N)CC1 chemicalbridge.co.uk
InChI Key LGTPCVSJVOISDB-UHFFFAOYSA-N chemicalbridge.co.uk
Storage Store in freezer, under -20°C chemicalbridge.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B12509056 Isopropyl 1-aminocyclopropanecarboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

propan-2-yl 1-aminocyclopropane-1-carboxylate

InChI

InChI=1S/C7H13NO2/c1-5(2)10-6(9)7(8)3-4-7/h5H,3-4,8H2,1-2H3

InChI Key

LGTPCVSJVOISDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1(CC1)N

Origin of Product

United States

Synthetic Methodologies for Isopropyl 1 Aminocyclopropanecarboxylate

Enantioselective Synthesis Strategies

The production of single enantiomers of Isopropyl 1-aminocyclopropanecarboxylate (B118819) is critical for its application in pharmaceuticals and agrochemicals, where biological activity is often stereospecific. Chemists have developed several elegant strategies to control the three-dimensional arrangement of atoms during the synthesis.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are enantiomerically pure compounds that temporarily attach to a non-chiral starting material to guide a chemical reaction towards the formation of a single enantiomer of the product. nih.gov Once the desired stereochemistry is established, the auxiliary is removed.

One notable method involves the use of chiral bicyclic lactams. rsc.org Cyclopropanation of these lactams, followed by the removal of the chiral auxiliary and a Curtius rearrangement, can produce aminocyclopropyl carboxylic acids with exceptional enantiomeric purity, often exceeding 99% enantiomeric excess (e.e.). rsc.org Another approach utilizes diketopiperazines derived from amino acids. For instance, a diketopiperazine can undergo conjugate addition with a phosphorus ylide to form a diketopiperazinespirocyclopropane with high diastereomeric excess (>98% d.e.). rsc.org Subsequent deprotection and hydrolysis yield the desired 1-aminocyclopropane-1-carboxylic acid. rsc.org Nickel(II) complexes of Schiff bases derived from chiral amino acids also serve as effective chiral auxiliaries for the asymmetric synthesis of α-amino acid derivatives. nih.gov

Asymmetric Catalysis in Cyclopropane (B1198618) Ring Formation

Asymmetric catalysis is a powerful technique where a small amount of a chiral catalyst directs a reaction to produce a large quantity of an enantiomerically enriched product. nih.gov This approach is highly efficient and is a cornerstone of modern organic synthesis. nih.gov

In the context of Isopropyl 1-aminocyclopropanecarboxylate synthesis, transition-metal catalysts, particularly those based on rhodium and ruthenium, are widely employed for the asymmetric cyclopropanation of alkenes. researchgate.net For example, the reaction of vinylsulfonamides with diazoesters, catalyzed by a chiral dirhodium complex, can generate α-aryl-β-aminocyclopropane carboxylic acid derivatives with high yields and excellent diastereo- and enantioselectivities. nih.gov These reactions often proceed via the formation of a metal-carbene intermediate which then adds across the double bond of the alkene. The chiral ligands attached to the metal center control the facial selectivity of the addition, thus determining the stereochemistry of the final product. nih.govresearchgate.net The choice of catalyst can be tuned to favor the formation of either cis or trans isomers of the cyclopropane ring. nih.gov

Catalyst TypeSubstratesKey Features
Chiral Dirhodium ComplexesVinylsulfonamides, DiazoestersHigh yields, excellent diastereo- and enantioselectivity for α-aryl-β-aminocyclopropane derivatives. nih.gov
Ruthenium(II)-Pheox CatalystsVinyl ethers, Vinyl aminesAsymmetric synthesis of trifluoromethyl cyclopropanes. researchgate.net
Nickel-based CatalystsCyclic N-sulfonyl ketimino estersHighly efficient asymmetric hydrogenation to produce chiral α-amino acid derivatives. rsc.org

Enzymatic Synthesis and Biocatalytic Routes

Enzymes are nature's catalysts, and their use in organic synthesis, known as biocatalysis, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. researchgate.netscienceopen.com

For the synthesis of 1-aminocyclopropanecarboxylate and its derivatives, enzymes such as 1-aminocyclopropane-1-carboxylate synthase (ACS) play a key role in the natural biosynthesis of ethylene (B1197577) in plants. nih.govscilit.comnih.gov While direct use of ACS for preparative synthesis can be complex, other enzymatic strategies are being explored. For instance, nitrene transferase enzymes have been evolved to catalyze the enantioselective amination of the α-C-H bonds in carboxylic acid esters, providing a direct route to α-amino esters. nih.gov Lipases can be used for the kinetic resolution of racemic mixtures of aminocyclopropanecarboxylate esters, where the enzyme selectively acylates one enantiomer, allowing for the separation of the two. Furthermore, engineered enzymes, often derived from hemoproteins, have been developed to catalyze cyclopropanation reactions with high stereocontrol. nih.gov These biocatalysts can be tuned to favor specific diastereomers and enantiomers. nih.gov

Convergent and Linear Synthetic Pathways

Strategies Involving Cyclopropanation Reactions

The formation of the three-membered cyclopropane ring is a pivotal step in the synthesis of this compound. organic-chemistry.org Several classic and modern cyclopropanation reactions are employed for this purpose.

The Simmons-Smith reaction, which utilizes a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple, is a well-established method for converting alkenes into cyclopropanes. masterorganicchemistry.comyoutube.com Another common approach involves the reaction of alkenes with carbenes generated from haloforms (like chloroform (B151607) or bromoform) in the presence of a strong base. masterorganicchemistry.comyoutube.com These reactions are typically stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com For instance, a cis-alkene will yield a cis-disubstituted cyclopropane. More contemporary methods may involve transition-metal-catalyzed cyclopropanations, as discussed in the asymmetric catalysis section, which offer greater control and functional group tolerance. researchgate.netorganic-chemistry.org

Cyclopropanation MethodReagentsKey Characteristics
Simmons-Smith ReactionDiiodomethane, Zinc-Copper CoupleForms a carbenoid intermediate; stereospecific. youtube.com
Haloform-based MethodsChloroform/Bromoform, Strong BaseGenerates a dihalocarbene; stereospecific. masterorganicchemistry.com
Catalytic CyclopropanationDiazo compounds, Transition-metal catalystsHighly versatile and can be made enantioselective. researchgate.net

Functional Group Interconversion Methodologies

Functional group interconversion (FGI) refers to the transformation of one functional group into another. ub.eduimperial.ac.uk These reactions are fundamental to any multi-step synthesis, allowing for the strategic manipulation of the molecule's reactivity and structure. fiveable.meyoutube.com

In the synthesis of this compound, once the cyclopropane ring with the appropriate ester group is formed, the introduction of the amino group is a key FGI step. A common strategy is the Curtius rearrangement. rsc.org This reaction converts a carboxylic acid, via an acyl azide (B81097) intermediate, into an isocyanate, which can then be hydrolyzed to the corresponding amine. Another important FGI is the Hofmann rearrangement, which transforms a primary amide into a primary amine with one fewer carbon atom. The reduction of a nitro group or an azide group to an amine are also widely used FGI strategies. For example, a cyclopropanecarboxylic acid can be converted to its ester, and then a nitro group can be introduced at the 1-position, which is subsequently reduced to the desired amine.

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

The primary method for synthesizing this compound is the direct esterification of 1-aminocyclopropanecarboxylic acid (ACC) with isopropanol (B130326). The optimization of this reaction is critical for achieving high yields and purity. Key parameters that are manipulated include the choice of catalyst, solvent, temperature, and reaction time.

A common and effective method is the Fischer-Speier esterification, which involves reacting the parent carboxylic acid with an alcohol in the presence of a strong acid catalyst. For the synthesis of this compound, this typically involves heating ACC in isopropanol with a catalyst. Thionyl chloride (SOCl₂) is frequently employed as it reacts with isopropanol in situ to form the necessary acidic conditions (HCl) and also acts as a dehydrating agent, driving the equilibrium towards the product.

Research into optimizing this process focuses on several variables:

Catalyst Loading: The amount of catalyst, such as thionyl chloride, must be carefully controlled. Insufficient catalyst leads to slow and incomplete reactions, while excess can lead to side reactions and purification challenges.

Temperature and Reaction Time: The reaction is typically performed at reflux temperature to increase the reaction rate. The optimal time is determined by monitoring the reaction's progress, often using techniques like Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting material without significant decomposition of the product.

Solvent System: While isopropanol often serves as both the reactant and the solvent, in some protocols, co-solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) might be used to improve solubility or moderate reactivity. nih.gov

The table below summarizes representative conditions and their impact on yield, compiled from various laboratory synthesis approaches for similar esterification reactions.

CatalystSolventTemperature (°C)Reaction Time (hours)Typical Yield (%)
Thionyl Chloride (SOCl₂)IsopropanolReflux (~82°C)4 - 885 - 95
Sulfuric Acid (H₂SO₄)IsopropanolReflux (~82°C)12 - 2470 - 85
p-Toluenesulfonic acidIsopropanol/TolueneReflux18 - 3665 - 80
Dicyclohexylcarbodiimide (DCC)Dichloromethane0°C to Room Temp6 - 12>90

This data is representative of typical acid-catalyzed esterification and DCC coupling reactions and may vary based on the specific substrate and laboratory conditions.

Development of Novel Protecting Group Strategies for Amino and Carboxyl Functions

The synthesis of derivatives of 1-aminocyclopropanecarboxylic acid requires a robust protecting group strategy to temporarily mask the reactive amino (-NH₂) and carboxyl (-COOH) groups. slideshare.net This ensures that chemical transformations occur only at the desired position. The choice of protecting groups is crucial, as they must be stable under the reaction conditions used for subsequent steps but easily and selectively removable without affecting the rest of the molecule. nih.gov

Amino Group Protection: The amino group is particularly nucleophilic and susceptible to a wide range of reactions. libretexts.org Therefore, its protection is often the first step in a synthetic sequence. Common protecting groups are converted into carbamates, which are significantly less nucleophilic. youtube.com

tert-Butoxycarbonyl (Boc): This is one of the most common amine protecting groups. It is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of non-acidic conditions. Its primary advantage is its lability under mild acidic conditions (e.g., trifluoroacetic acid, TFA, or HCl in an organic solvent), which leaves many other protecting groups, including benzyl (B1604629) esters, intact. researchgate.net

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is another cornerstone of modern chemical synthesis, particularly in peptide chemistry. researchgate.net It is introduced using Fmoc-Cl or Fmoc-OSu. Its key feature is its lability to basic conditions (e.g., piperidine (B6355638) in DMF), while being stable to acid. This allows for an "orthogonal" protection strategy when used with acid-labile groups like Boc or t-butyl esters, where one group can be removed selectively in the presence of the other. nih.gov

Carbobenzyloxy (Cbz or Z): Introduced using benzyl chloroformate, the Cbz group is stable to both mild acid and base but is readily cleaved by catalytic hydrogenolysis (H₂/Pd-C). This provides another layer of selective deprotection. youtube.com

Carboxyl Group Protection: The carboxyl group is typically protected as an ester. slideshare.net For the synthesis of this compound, the target molecule itself is an ester, so protection strategies for the carboxyl group are more relevant when other modifications to the molecule are intended.

Benzyl (Bzl) Ester: Formed using benzyl alcohol under acidic conditions, the benzyl ester is stable to the basic conditions used to remove Fmoc groups. It is typically removed by hydrogenolysis, the same method used for Cbz group removal. researchgate.net

tert-Butyl (tBu) Ester: This ester is stable to base and hydrogenolysis but is cleaved under the same acidic conditions as the Boc group. The combination of Fmoc for the amine and t-butyl for the carboxyl group is a widely used orthogonal strategy. researchgate.net

Novel Protecting Groups: Research continues to yield new protecting groups designed for specific applications, such as enhancing solubility or aiding in purification. For instance, bulky silyl (B83357) groups or long-chain alkyl-substituted benzyl groups have been developed to make synthetic intermediates more soluble in organic solvents and to facilitate purification by size-exclusion chromatography. researchgate.net

Protecting GroupFunction ProtectedIntroduction ReagentCleavage ConditionKey Feature
tert-Butoxycarbonyl (Boc)AminoDi-tert-butyl dicarbonateMild Acid (e.g., TFA)Acid-labile
9-Fluorenylmethoxycarbonyl (Fmoc)AminoFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)Base-labile; Orthogonal to Boc/tBu
Carbobenzyloxy (Cbz)AminoBenzyl chloroformateCatalytic HydrogenolysisRemoved by reduction
Benzyl (Bzl)CarboxylBenzyl alcohol / AcidCatalytic HydrogenolysisOrthogonal to Fmoc
tert-Butyl (tBu)CarboxylIsobutylene / AcidMild Acid (e.g., TFA)Acid-labile; Orthogonal to Fmoc

Chemical Reactivity and Mechanistic Investigations of Isopropyl 1 Aminocyclopropanecarboxylate

Transformations at the Amino Group: Acylation, Alkylation, and Derivatization for Research Probes

The primary amino group of Isopropyl 1-aminocyclopropanecarboxylate (B118819) is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives. These transformations are fundamental for creating research tools, including enzyme inhibitors and analytical probes.

Acylation: The amino group readily undergoes acylation to form amides. Standard N-acylation can be achieved using various acylating agents. A common strategy involves the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to yield N-Boc protected versions of the amino acid ester. researchgate.net This protection is often a preliminary step for more complex synthetic routes. Furthermore, enzymatic methods, which offer high selectivity and mild reaction conditions, are employed for producing N-acyl amino acids. nih.gov These biocatalytic approaches can involve hydrolases like lipases or aminoacylases, which utilize an acyl-enzyme intermediate to facilitate amide bond formation. nih.gov

Alkylation and Imine Formation: The nucleophilicity of the amino group also permits alkylation. A notable derivatization is the formation of an N-Benzylidene imine by reacting the corresponding ethyl ester with benzaldehyde. chemicalbook.com This reversible protection strategy is used during synthesis to temporarily mask the amino group while other transformations are carried out.

Derivatization for Research Probes: The primary amine is an ideal handle for introducing fluorescent tags or other reporter groups, converting the molecule into a probe for biological and analytical studies. For quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC), the amino group can be derivatized to enhance detection. Common derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA) in conjunction with a thiol like 3-mercaptopropionic acid (MPA), or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag). nih.govnih.gov These reagents react with the amine to form highly fluorescent isoindole or urea (B33335) derivatives, respectively, enabling sensitive quantification in complex biological samples. nih.govnih.gov

Table 1: Examples of Amino Group Derivatization

Transformation TypeReagent/MethodProduct TypePurposeReference
AcylationDi-tert-butyl dicarbonate (B1257347) (Boc2O)N-Boc-1-aminocyclopropanecarboxylate esterProtection for further synthesis researchgate.net
AcylationEnzymatic (e.g., Lipase)N-Acyl-1-aminocyclopropanecarboxylateGreen synthesis of lipoamino acids nih.gov
Imine FormationBenzaldehydeN-Benzylidene-1-aminocyclopropanecarboxylate esterTemporary protection of the amino group chemicalbook.com
Derivatizationo-Phthalaldehyde (OPA)/ThiolFluorescent Isoindole DerivativeAnalytical quantification (HPLC) nih.gov
DerivatizationAccQ-Tag ReagentFluorescent Urea DerivativeAnalytical quantification (UHPLC) nih.gov

Ester Hydrolysis and Transesterification Reactions: Mechanistic Studies and Synthetic Utility

The isopropyl ester functionality is susceptible to both hydrolysis and transesterification, reactions that are central to modifying the carboxyl group or cleaving it to the parent carboxylic acid.

Ester Hydrolysis: The cleavage of the ester bond to yield 1-aminocyclopropane-1-carboxylic acid and isopropanol (B130326) can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. It is an equilibrium-driven process, typically requiring heat and a large excess of water with a strong acid catalyst (e.g., H₂SO₄ or HCl). nih.govgoogle.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Promoted Hydrolysis (Saponification): Using a stoichiometric amount of a strong base like sodium hydroxide (B78521) (NaOH) provides an irreversible and generally more efficient method for ester cleavage. The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic ester carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the isopropoxide anion and forming the carboxylic acid. The isopropoxide subsequently deprotonates the carboxylic acid, driving the reaction to completion to form the carboxylate salt. google.com An acidic workup is required to obtain the neutral carboxylic acid.

Transesterification: This process involves the substitution of the isopropyl group with a different alkyl group from another alcohol. Transesterification can be catalyzed by acids (e.g., Sc(OTf)₃), bases (e.g., KOH, K₂HPO₄), or enzymes. The reaction is an equilibrium process, and the equilibrium can be shifted toward the desired product by using the new alcohol as the solvent or by removing the displaced isopropanol. Microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating methods. For instance, a transesterification that takes 150 minutes with conventional heating might achieve a higher yield in just 5 minutes under microwave conditions.

Table 2: Comparison of Hydrolysis and Transesterification Conditions

ReactionCatalyst/ReagentKey Mechanistic FeatureUtility/OutcomeReference
Acid-Catalyzed HydrolysisStrong Acid (e.g., H₂SO₄) + H₂OReversible; protonation of carbonyl oxygenYields carboxylic acid and alcohol nih.govgoogle.com
Base-Promoted HydrolysisStrong Base (e.g., NaOH)Irreversible; nucleophilic attack by OH⁻Yields carboxylate salt and alcohol
TransesterificationAcid, Base, or EnzymeEquilibrium; exchange of alkoxy groupConverts one ester into another

Reactivity of the Cyclopropane (B1198618) Ring System: Ring-Opening Reactions and Rearrangements

The three-membered ring of cyclopropane possesses significant ring strain (over 100 kJ mol⁻¹) and its carbon-carbon bonds have considerable p-character, making it susceptible to ring-opening reactions that are not observed in larger cycloalkanes. nih.gov The presence of an electron-accepting group, such as the isopropyl ester in Isopropyl 1-aminocyclopropanecarboxylate, polarizes and further activates the ring, making it behave as an electrophile that is prone to nucleophilic attack. nih.gov

Nucleophilic ring-opening is possible when an electron-withdrawing group is present on the ring. The polarization of the C1–C2 bond in such substituted cyclopropanes directs the nucleophilic attack toward the C2 position. nih.gov While many ring-opening reactions require catalysts, highly activated cyclopropanes can react with strong nucleophiles directly. nih.gov

A well-studied example of this reactivity is the enzymatic ring-opening of the parent compound, 1-aminocyclopropane-1-carboxylic acid (ACC), by the enzyme ACC deaminase. researchgate.net This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the cleavage of the cyclopropane ring to produce α-ketobutyrate and ammonia. researchgate.net Mechanistic studies suggest a process involving nucleophilic attack on the cyclopropane ring by an active site tyrosine residue (Tyr294), which is activated by a hydrogen-bonding network. researchgate.net The reaction proceeds through the formation of a Schiff base between ACC and the PLP coenzyme, followed by the nucleophilic attack that initiates the ring-opening fragmentation. researchgate.netnih.gov Although this is an enzymatic reaction of the parent acid, it highlights the inherent chemical susceptibility of the strained ring system to undergo cleavage.

Exploration of Stereochemical Outcomes in Chemical Transformations

While this compound is an achiral molecule, the stereochemical outcomes of reactions involving its synthesis or its conversion to chiral products are of significant interest. The study of stereoisomers is particularly relevant in the context of its parent acid, ACC, a key intermediate in the biosynthesis of the plant hormone ethylene (B1197577).

The enzymatic synthesis of ACC from S-adenosylmethionine (AdoMet) by ACC synthase is highly stereospecific. Studies using different stereoisomers of AdoMet have shown that only the naturally occurring isomer, which has the (S) configuration at both the sulfur center and the α-carbon of the methionine portion, acts as a substrate for the enzyme. Other isomers, such as (+)Ado-L-Met, are inactive as substrates but act as potent inhibitors of the enzyme. This demonstrates a strict stereochemical control in the formation of the cyclopropane ring, a crucial aspect in understanding the biological activity and inhibition of the associated enzymes. Such enantioselective control is also a primary goal in the chemical synthesis of chiral cyclopropane derivatives, often pursued through methods like Michael Initiated Ring Closure (MIRC) reactions using chiral catalysts or substrates.

Advanced Spectroscopic and Chromatographic Characterization in Research

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Multidimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the spatial relationships between atoms within a molecule.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments provide correlational data that is not available in one-dimensional spectra, facilitating the complete structural elucidation of Isopropyl 1-aminocyclopropanecarboxylate (B118819).

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For Isopropyl 1-aminocyclopropanecarboxylate, COSY spectra would reveal correlations between the methine proton of the isopropyl group and the methyl protons. It would also show correlations between the non-equivalent methylene (B1212753) protons on the cyclopropane (B1198618) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear experiment that correlates the chemical shifts of protons with the directly attached carbon atoms. sdsu.eduyoutube.com This is crucial for assigning the ¹³C signals based on the more readily interpretable ¹H spectrum. For instance, the methine proton of the isopropyl group will show a cross-peak with the corresponding methine carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. Key HMBC correlations for this compound would include the correlation from the isopropyl methine proton to the carbonyl carbon of the ester and from the cyclopropyl (B3062369) protons to the carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are bonded. researchgate.netresearchgate.net This is critical for determining the stereochemistry and preferred conformation of the molecule. For example, NOESY could reveal spatial relationships between the amino group protons and the protons of the isopropyl group, providing insights into the orientation of the ester moiety relative to the cyclopropane ring.

A summary of expected ¹H and ¹³C NMR chemical shifts for this compound is presented in Table 1.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclopropyl CH₂ 1.0 - 1.5 15 - 25
Quaternary Cyclopropyl C - 30 - 40
Isopropyl CH₃ ~1.2 ~22
Isopropyl CH ~5.0 ~69
Carbonyl C=O - 170 - 175

Solid-State NMR Applications in Material Science Contexts

While solution-state NMR provides detailed information about individual molecules, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of this compound in the solid phase. mdpi.com This is particularly relevant in material science applications where the compound might be incorporated into polymers or other matrices. Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions, leading to sharper signals. sigmaaldrich.com Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. ssNMR could be used to study polymorphism, molecular packing, and interactions with host materials.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, providing detailed structural information. nih.gov

For this compound, electrospray ionization (ESI) would likely be used to generate the protonated molecule [M+H]⁺. The fragmentation of esters in MS/MS often involves the loss of the alcohol moiety. libretexts.orgyoutube.com In this case, the loss of isopropanol (B130326) (60 Da) or propene (42 Da) from the parent ion would be expected. Cleavage of the cyclopropane ring is also a likely fragmentation pathway. The fragmentation of the parent compound, 1-aminocyclopropanecarboxylic acid, has been shown to produce a characteristic immonium ion. nih.govresearchgate.net

A plausible fragmentation pathway for this compound is outlined in Table 2.

Table 2: Plausible MS/MS Fragmentation of [this compound + H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Putative Fragment Structure
144.1025 102.0555 42.0470 (Propene) [1-aminocyclopropanecarboxylic acid + H]⁺
144.1025 84.0449 60.0576 (Isopropanol) Cyclopropenylcarbonyl cation

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. nih.gov This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal the molecular packing in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen. While a crystal structure for this compound is not publicly available, the crystal structure of a related compound, isopropyl 1-thio-β-D-galactopyranoside, has been determined, showcasing the capability of this technique for isopropyl-containing molecules. nih.gov Obtaining a crystal structure of this compound would provide definitive proof of its stereochemistry and solid-state conformation.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment and Separation Methodologies

Since this compound is a chiral molecule, the separation of its enantiomers is crucial for both analytical and preparative purposes. Chiral chromatography, using either high-performance liquid chromatography (HPLC) or gas chromatography (GC), is the most common method for achieving this. gcms.czyakhak.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.comresearchgate.net For amino acid esters, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. yakhak.orgresearchgate.net The separation can be optimized by varying the mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol.

Chiral Gas Chromatography (GC): For volatile compounds like this compound, chiral GC offers a high-resolution separation method. researchgate.net Derivatized cyclodextrins are commonly used as chiral stationary phases in GC columns. gcms.cz The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical parameters for optimizing the enantiomeric separation.

The development of a robust chiral separation method is essential for determining the enantiomeric excess (ee) of a synthetic sample and for isolating single enantiomers for further biological evaluation.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-aminocyclopropanecarboxylic acid (ACC)

Computational and Theoretical Chemistry Studies

Conformational Landscape Analysis via Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of larger systems and over longer timescales. mdpi.com

MD simulations have been used to study the interaction of ACC with proteins, such as the enzyme 1-aminocyclopropane-1-carboxylate deaminase. nih.gov These simulations model the dynamic behavior of the molecule in a biological environment, revealing how it binds to the active site of an enzyme and the conformational changes that occur upon binding. A 100-nanosecond simulation of ACC with a maize protein (7Q3S) showed stable binding, suggesting its potential role in plant stress responses. nih.gov

For Isopropyl 1-aminocyclopropanecarboxylate (B118819), MD simulations could be used to predict its preferred conformations in different solvents and its binding mode to target proteins. This information is invaluable for understanding its biological activity and for the rational design of new derivatives.

Prediction of Reaction Mechanisms and Transition States

Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction coordinate. acs.orgresearchgate.netwikipedia.org Computational methods are instrumental in locating and characterizing these fleeting structures.

DFT studies have been extensively applied to elucidate the reaction mechanism of ACC oxidase (ACCO), the enzyme responsible for converting ACC to ethylene (B1197577) in plants. researchgate.netscience.govnih.govfrontiersin.org These studies have modeled the active site of the enzyme, which contains an iron(II) center, and have proposed a detailed mechanism involving the formation of a radical on the amino group of ACC, followed by the opening of the cyclopropane (B1198618) ring and the release of ethylene. researchgate.netscience.govnih.gov The calculations have also highlighted the crucial role of bicarbonate as a co-substrate in the reaction. researchgate.netnih.gov

Similar computational approaches, such as combined quantum mechanics/molecular mechanics (QM/MM) simulations, have been used to study the mechanism of ACC deaminase, an enzyme found in some bacteria that breaks down ACC. nih.gov These studies provide insights into the specific amino acid residues involved in catalysis and the nature of the transition states.

While these studies focus on ACC, the fundamental chemistry of the cyclopropane ring and the amino group is the same in Isopropyl 1-aminocyclopropanecarboxylate. Therefore, the mechanistic insights gained from these studies are highly relevant for predicting how the isopropyl ester would be processed by these or similar enzymes.

In Silico Design of Novel Derivatives for Targeted Research

In silico (computer-aided) design is a powerful strategy for developing new molecules with desired properties. acs.orgnih.gov By combining knowledge of the structure and function of a target protein with computational modeling, it is possible to design novel derivatives of a lead compound with improved activity, selectivity, or pharmacokinetic properties.

The computational studies on ACC and its interacting proteins provide a solid foundation for the in silico design of novel derivatives of this compound. For example, by understanding the binding mode of ACC in the active site of ACC oxidase, one could design derivatives with modified substituents on the cyclopropane ring or the amino group to either enhance or inhibit the enzyme's activity. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, would be a key tool in this process.

Application As a Synthetic Building Block and Precursor in Advanced Organic Chemistry

Incorporation into Peptidomimetic Structures and Non-Ribosomal Peptide Synthesis Analogues

The rigid cyclopropane (B1198618) moiety of isopropyl 1-aminocyclopropanecarboxylate (B118819) is a powerful tool for influencing peptide conformation. When this non-proteinogenic amino acid is incorporated into a peptide chain, it restricts the rotational freedom around the peptide backbone, a critical strategy in the design of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced metabolic stability or oral bioavailability.

The synthesis of analogues of non-ribosomal peptides (NRPs) is an area where such building blocks are particularly relevant. NRPs are a class of natural products, often produced by bacteria and fungi, that are assembled by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs) rather than by the ribosome. ub.edugoogle.com These natural products frequently contain non-standard amino acids and macrocyclic structures. acs.org Engineering NRPS machinery to incorporate novel building blocks like aminocyclopropane derivatives allows for the creation of new-to-nature peptide analogues with potentially valuable biological activities. acs.org For instance, studies have shown that NRPS systems can be engineered to incorporate alternative amino acids, such as 1-aminocyclobutane-1-carboxylic acid (a close relative), into a natural product scaffold, highlighting the potential for creating structural diversity. nih.gov

The primary advantage of incorporating the 1-aminocyclopropanecarboxylic acid (ACC) core into peptides is the creation of conformationally constrained scaffolds. nih.gov Restricting the flexibility of a peptide to a specific, biologically active conformation can significantly increase its binding affinity and specificity for a target. nih.gov The cyclopropane ring severely limits the permissible values for the peptide backbone dihedral angles (phi, φ, and psi, ψ), effectively forcing the peptide chain to adopt a well-defined turn or helical structure.

Structural FeatureConformational ImpactApplication in DesignSupporting Evidence
Cyclopropane RingRestricts backbone dihedral angles (φ, ψ)Induces turns and stable secondary structures researchgate.net
Non-Proteinogenic NatureIncreases resistance to proteolytic degradationDesign of metabolically stable peptidomimetics researchgate.net
Turn InductionPromotes formation of β- and γ-turnsMimicking binding loops of natural peptides researchgate.net

Precursor in the Synthesis of Complex Natural Products and Analogues

The cyclopropane ring is a structural motif found in a diverse array of complex natural products, including terpenoids, alkaloids, and fatty acids. researchgate.net The unique stereoelectronic properties of the three-membered ring often contribute significantly to the biological activity of these molecules. Consequently, the development of synthetic strategies to access these compounds is a major focus of organic chemistry research. researchgate.netwikipedia.org

Isopropyl 1-aminocyclopropanecarboxylate, and its parent acid, serve as key precursors for the construction of natural products that feature this cyclic amino acid. nih.gov The field of natural product synthesis often involves "unwitting" anticipation, where a synthetic intermediate is later discovered to be a genuine natural product itself. mdpi.com The strategic use of building blocks like this compound can streamline the synthesis of complex targets. For example, research has demonstrated the enzymatic incorporation of ACC into natural product scaffolds by hybrid nonribosomal peptide synthetase–polyketide synthase (NRPS-PKS) systems. nih.gov This biosynthetic insight provides a blueprint for synthetic chemists to use ACC derivatives in biomimetic syntheses to generate both the natural products and novel analogues.

Utilization in the Construction of Macrocyclic and Supramolecular Architectures

The construction of macrocycles—large cyclic molecules—is a significant area of synthetic chemistry, driven by the unique properties and biological activities of these structures. The turn-inducing capability of the 1-aminocyclopropanecarboxylate core makes it an exceptionally useful building block for macrocyclization. To form a large ring from a linear precursor, the chain must fold back on itself to bring the reactive ends into proximity. By incorporating an ACC residue, a stable turn can be pre-organized in the linear precursor, which significantly facilitates the final ring-closing step.

Synthetic strategies for macrocycles often employ amino acids as key components. nih.govresearchgate.net Multicomponent reactions, such as the Ugi or Passerini reactions, are powerful methods for assembling complex macrocyclic structures from simple building blocks in a single step. researchgate.net The inclusion of a conformationally rigid unit like this compound within one of the linear components can guide the molecule into a conformation amenable to cyclization, thereby increasing the efficiency and yield of the macrocycle formation. While the direct use of this compound in supramolecular chemistry is less documented, the principles of molecular recognition that govern supramolecular assembly rely on well-defined shapes and intermolecular interactions, which can be influenced by the rigid geometry of cyclopropane-containing units. researchgate.netnih.gov

Development of Linkers and Scaffolds for Chemical Probes and Bioconjugation (strictly non-human biological context)

Chemical probes are small molecules designed to selectively interact with and modulate the function of a protein or other biomolecule, serving as essential tools for biological research. nih.gov The design of these probes often involves a "linker" or "scaffold" component that connects a recognition element to a reporter tag (like a dye) or another functional moiety. The properties of this linker—its length, rigidity, and geometry—are critical for the probe's function.

This compound is an attractive scaffold for constructing such linkers. The rigid cyclopropane unit provides a conformationally defined spacer, ensuring a fixed distance and orientation between the conjugated parts of the probe. This is in contrast to flexible linkers (e.g., polyethylene (B3416737) glycol chains), where the distance is variable. The amino and carboxylate groups of the molecule serve as convenient handles for chemical modification, allowing for the attachment of other molecular components through standard amide bond formation or other bioconjugation chemistries. ub.edu In a non-human biological context, such as studying plant or microbial systems, probes built from this scaffold could be used to investigate protein-protein interactions or for targeted delivery of other molecules within a cell. For example, the parent ACC molecule itself is known to act as a signaling molecule in plants, independent of its role as the precursor to ethylene (B1197577), making probes based on its structure particularly relevant for studying these pathways. researchgate.netwikipedia.orgmdpi.com

Investigations into Biochemical Interactions and Enzymatic Transformations Non Human Systems

Enzymatic Hydrolysis and Esterase Activity in In Vitro Systems (Non-Mammalian)

The ester linkage in Isopropyl 1-aminocyclopropanecarboxylate (B118819) makes it a potential substrate for esterases. Esterases are a ubiquitous class of hydrolases found in nearly all forms of life, including plants and microorganisms, that catalyze the cleavage of ester bonds. nih.gov

While specific studies on the hydrolysis of Isopropyl 1-aminocyclopropanecarboxylate in non-mammalian in vitro systems are scarce, the general principles of esterase activity are well-established. The enzymatic resolution of amino acid esters is a known biochemical process, often achieved using proteases and lipases from microbial and plant sources. nih.gov For example, hydrolases from sources like Saccharomyces cerevisiae (yeast) are used for such resolutions. nih.gov

The rate and specificity of hydrolysis depend on the structure of both the carboxylic acid and the alcohol moiety. nih.gov In the case of this compound, the hydrolysis would yield 1-aminocyclopropanecarboxylic acid (ACC) and isopropanol (B130326). Plant and fungal esterases, known for their role in detoxifying xenobiotics and metabolizing lipids, would be capable of catalyzing this reaction. nih.govnih.gov For instance, certain fungal enzymes like cutinases, lipases, and esterases are known to hydrolyze ester bonds in synthetic polymers. nih.gov An in vitro system using purified esterases from plant or fungal sources could be expected to hydrolyze the isopropyl ester, with the efficiency depending on the specific enzyme used.

Role in Biosynthetic Pathways in Microorganisms or Fungi (if identified as a metabolite or analogue)

There is no evidence to suggest that this compound is a natural metabolite or an intermediate in any known microbial or fungal biosynthetic pathway. ACC itself is a non-proteinogenic amino acid primarily associated with plant biology. frontiersin.org

However, microorganisms, particularly fungi and soil bacteria, possess a vast and versatile metabolic capacity to degrade xenobiotic compounds. nih.gov If introduced into a microbial environment, this compound would likely be treated as a foreign substance. The initial step in its metabolism would almost certainly be the hydrolysis of the ester bond by extracellular or intracellular esterases, which are widespread in the microbial world. nih.gov This would release ACC and isopropanol.

Once released, both products could potentially be utilized by microbial metabolic pathways:

Isopropanol: Can be readily metabolized by many bacteria and fungi as a carbon and energy source, often via oxidation to acetone (B3395972) and subsequent entry into central metabolism.

1-Aminocyclopropanecarboxylic acid (ACC): The fate of ACC in microbes is less certain. Some soil bacteria possess an enzyme called ACC deaminase, which cleaves ACC into α-ketobutyrate and ammonia. This allows the bacterium to use ACC as a source of nitrogen. This mechanism is ecologically significant as it can modulate ethylene (B1197577) levels in plants that the bacteria associate with.

Therefore, while not a natural metabolite, this compound could be readily assimilated into microbial metabolism, initiated by common esterase activity.

Development of Enzyme Assays for Research Purposes (not drug discovery)

Enzyme assays are fundamental tools in biochemistry for measuring enzyme activity. nih.gov They typically rely on a substrate that, when acted upon by an enzyme, produces a measurable signal (e.g., colorimetric, fluorescent). nih.gov this compound has potential utility in the development of such assays for research, particularly for studying esterases or for coupled enzyme systems.

A primary application would be in the development of a specific assay for esterases that can hydrolyze amino acid esters. In such an assay, this compound would serve as the substrate. The progress of the reaction could be monitored by quantifying the production of one of its hydrolysis products, ACC or isopropanol, over time using methods like chromatography.

Alternatively, a more sophisticated coupled enzyme assay could be designed. This is a common strategy where the product of one enzymatic reaction becomes the substrate for a second, signal-producing enzyme.

Hypothetical Coupled Assay for Esterase Activity:

Reaction 1 (Esterase):

this compound + H₂O --(Esterase)--> 1-Aminocyclopropanecarboxylate (ACC) + Isopropanol

Reaction 2 (ACC Oxidase):

ACC + O₂ --(ACC Oxidase)--> Ethylene + CO₂ + Cyanide

In this theoretical assay, the esterase of interest would be incubated with this compound. The reaction mixture would also contain an excess of purified ACC oxidase. The rate of ethylene production, which can be sensitively measured by gas chromatography, would be directly proportional to the rate of ACC production by the esterase. This would provide a continuous and highly sensitive method for quantifying the activity of the target esterase, useful for enzyme characterization or for screening microbial/plant extracts for specific esterase activities.

Methodological Advancements and Emerging Technologies in Research on Aminocyclopropanecarboxylate Esters

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch production methods. In a flow system, reactants are continuously pumped through a network of tubes and reactors where mixing and reaction occur. amidetech.com This approach offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, consistency, and scalability. amidetech.com

The synthesis of aminocyclopropane derivatives is well-suited to flow chemistry. For instance, the construction of the cyclopropane (B1198618) ring, often a critical and challenging step, can be managed with greater precision in a flow reactor. A two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones has been successfully developed. mpg.dersc.org This process involves the photocyclization of 1,2-diketones to form 2-hydroxycyclobutanones, followed by a reaction with amines that proceeds via a tandem condensation and ring contraction to yield the desired cyclopropylamine (B47189) structure. mpg.dersc.org This method results in good chemical yields, high productivity, and significantly reduced residence times compared to batch processing. mpg.dersc.org

Automated fast-flow peptide synthesis (AFPS) has also demonstrated the power of continuous methodologies in creating long-chain peptides, which are polymers of amino acids. amidetech.comnih.gov This technology facilitates hundreds of consecutive reactions, enabling the rapid assembly of complex molecules in hours rather than days. amidetech.com The principles of AFPS, particularly the controlled, sequential addition of building blocks, are directly applicable to the synthesis of novel esters of 1-aminocyclopropanecarboxylic acid, including the isopropyl variant.

Table 1: Illustrative Comparison of Batch vs. Flow Synthesis for a Key Cyclopropanation Step This table is an illustrative example based on typical findings in flow chemistry research, such as those reported for related cyclopropane syntheses. mpg.dersc.org

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Volume 500 L10 mL reactor coil
Temperature Control ± 5 °C± 0.5 °C
Residence/Reaction Time 4-5 hours15-30 minutes
Productivity Lower, limited by batch sizeHigher (e.g., 36.1 mg/h)
Safety Higher risk with exothermsEnhanced, small volumes
Yield VariableOften higher and more consistent

Application of High-Throughput Screening in Synthetic Optimization

High-Throughput Screening (HTS) is a powerful methodology used to rapidly test thousands or even millions of different reaction conditions. youtube.com By employing robotics and miniaturized reaction vessels (like well-plates), chemists can efficiently explore a vast parameter space to identify optimal catalysts, reagents, solvents, and temperatures for a specific transformation. youtube.com This accelerates the optimization process, which would be impractically slow and resource-intensive if performed manually. youtube.com

For the synthesis of Isopropyl 1-aminocyclopropanecarboxylate (B118819), HTS can be invaluable in optimizing key steps, such as the cyclopropanation reaction or the final esterification. A typical HTS workflow involves:

Design: An electronic lab notebook is used to design an array of experiments, varying components like catalysts, bases, or solvents across a multi-well plate. youtube.com

Execution: Robotic systems dispense precise amounts of starting materials and reagents into each well. youtube.com

Analysis: After the reaction time, the contents of each well are automatically analyzed, typically by LC-MS (Liquid Chromatography-Mass Spectrometry), to determine the yield of the desired product. youtube.com

Data Visualization: Software tools process the large datasets, generating heatmaps and statistical analyses to quickly identify the most successful conditions. youtube.com

This approach allows researchers to rapidly identify not only high-yielding conditions but also to understand the relationships between different reaction parameters. youtube.com While specific HTS campaigns for Isopropyl 1-aminocyclopropanecarboxylate are not widely published, the methodology has been proven for complex reactions like Suzuki couplings and is a standard tool in modern pharmaceutical and chemical research. youtube.comrjptonline.org

Table 2: Example of a High-Throughput Screening Array for Catalyst and Base Optimization This illustrative table demonstrates a typical screening setup as described in HTS methodologies. youtube.com

Base 1 (e.g., K₂CO₃) Base 2 (e.g., Cs₂CO₃) Base 3 (e.g., DBU) Base 4 (e.g., K₃PO₄)
Catalyst A Yield %Yield %Yield %Yield %
Catalyst B Yield %Yield %Yield %Yield %
Catalyst C Yield %Yield %Yield %Yield %
Catalyst D Yield %Yield %Yield %Yield %

Development of Biosensors or Analytical Probes (purely chemical detection)

The ability to detect and quantify specific chemical compounds in real-time is crucial for reaction monitoring, quality control, and environmental analysis. While biosensors often rely on biological recognition elements like enzymes or antibodies, the development of purely chemical sensors provides a robust alternative for detecting molecules like this compound. These sensors typically consist of a selective receptor element integrated with a transducer that converts the chemical recognition event into a measurable signal (e.g., optical or electrochemical). nih.gov

The development of such a sensor for an aminocyclopropanecarboxylate ester could follow several established principles:

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers created with cavities that are complementary in shape and functionality to a target molecule. A MIP-based sensor for this compound would selectively bind the molecule, and this binding event could be detected by changes in mass (piezoelectric sensor) or electrical properties (voltammetric sensor). nih.gov

Carbon Nanotube (CNT) based Chemiresistors: The surface of single-walled carbon nanotubes (SWCNTs) can be functionalized with chemical groups that interact with the target analyte. When this compound binds to the functionalized surface, it can alter the electrical conductivity of the CNT network, providing a detectable signal. nih.gov

These sensor technologies offer the potential for creating portable, low-cost devices for in-situ measurements, which would be highly beneficial for monitoring the continuous synthesis of aminocyclopropanecarboxylate esters in a flow reactor. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by providing powerful tools for predicting reaction outcomes and designing synthetic routes. rjptonline.orgresearchgate.net These data-driven techniques learn from vast datasets of known chemical reactions to identify complex patterns that are not obvious to human chemists. researchgate.netnih.gov

Key applications relevant to the synthesis of this compound include:

Reaction Outcome and Yield Prediction: ML models can be trained to predict the product of a reaction and, more importantly, its potential yield under various conditions (e.g., temperature, solvent, catalyst). nih.govsciencedaily.com This allows chemists to prioritize experiments that are most likely to succeed, saving significant time and resources. rjptonline.org

Condition Optimization: AI algorithms can suggest the optimal reaction conditions to maximize yield and minimize byproducts. Some models can reliably predict the best solvent for a broad spectrum of organic reactions, a critical factor in synthesis. ibm.com

Retrosynthesis Planning: More advanced AI platforms can propose entire multi-step synthetic pathways to a target molecule. By analyzing the structure of this compound, these tools can suggest potential starting materials and the sequence of reactions needed to produce it.

The integration of AI with automated synthesis platforms, such as HTS and flow chemistry systems, creates a powerful closed-loop system for discovery. An AI can design an array of experiments, which are then performed by a robot, and the results are fed back to the AI to refine its models and design the next round of experiments, leading to rapid and efficient optimization. nih.gov

Table 3: Illustrative Data for an ML Model Predicting Reaction Yield This table represents a simplified dataset that could be used to train an ML model for yield prediction. rjptonline.orgsciencedaily.com

Temperature (°C)Catalyst Loading (mol%)Concentration (M)Predicted Yield (%)Actual Yield (%)
401.00.16568
402.00.27875
601.00.28588
602.00.18281
801.50.159193

Future Research Directions and Unexplored Avenues for Isopropyl 1 Aminocyclopropanecarboxylate

Exploration of New Catalytic Systems for Efficient Synthesis

While significant progress has been made in synthesizing cyclopropane (B1198618) amino acids, the pursuit of more efficient, scalable, and stereoselective catalytic systems remains a key objective. americanpeptidesociety.org Current methods often rely on multi-step sequences, stoichiometric reagents, or precious metal catalysts. nih.gov Future work will likely focus on developing novel catalytic strategies that overcome these limitations.

Promising areas of investigation include:

Biocatalysis: The use of enzymes, such as transaminases and imine reductases (IREDs), offers a green and highly selective alternative to traditional chemical methods. mdpi.com Future research could involve enzyme evolution and screening to identify biocatalysts capable of directly constructing the cyclopropane ring or resolving racemic mixtures with higher efficiency and under milder conditions. mdpi.com For instance, developing a biocatalyst that can handle higher substrate concentrations while maintaining enantioselectivity is a significant goal for creating commercially viable processes. mdpi.com

Transition Metal Catalysis: Advances in C-H activation and functionalization are set to provide more direct routes to complex cyclopropane derivatives. acs.orgchemrxiv.org Palladium(II)-catalyzed C(sp³)–H activation, for example, has been shown to initiate skeletal reorganization in cyclopropane carboxylic acids. chemrxiv.org Further exploration of earth-abundant metal catalysts (e.g., iron, copper) for cyclopropanation reactions, such as those involving in situ generated diazo compounds, could lead to more cost-effective and sustainable syntheses. nih.govresearchgate.net Rhodium-catalyzed processes, including asymmetric hydrogenations and C-H annulations, also represent a continuing area of interest for creating highly enantioenriched products. mdpi.comnih.gov

Organocatalysis: Metal-free approaches, such as those utilizing intramolecular rearrangements like the Hofmann rearrangement to generate key intermediates, are gaining traction. americanpeptidesociety.orgnih.gov Future research could expand the scope of organocatalytic methods for the asymmetric synthesis of cyclopropane amino acids, avoiding the use of potentially toxic and expensive metal catalysts entirely.

A comparison of emerging catalytic approaches highlights the diverse strategies being pursued:

Catalytic SystemCatalyst TypeKey TransformationAdvantagesResearch Objective
Biocatalysis Transaminases, IREDsAsymmetric amination, Kinetic resolutionHigh stereoselectivity, Green chemistry, Mild conditions mdpi.comEnzyme evolution for increased substrate loading and stability mdpi.com
Palladium Catalysis Pd(II) with MPAA ligandsC(sp³)–H Activation, Skeletal recastingHigh efficiency, Direct functionalization chemrxiv.orgBroadening substrate scope and functional group tolerance chemrxiv.org
Rhodium Catalysis Rh(III) complexesC–H AnnulationTelescopic reactions, High enantiopurity nih.govDevelopment of novel one-pot sequences nih.gov
Iron Catalysis meso-tetraphenylporphyrin iron chlorideCyclopropanation with diazo compoundsUse of earth-abundant metal, Diastereoselectivity control nih.govresearchgate.netImproving selectivity for specific stereoisomers nih.gov
Organocatalysis N/A (Rearrangement-based)Hofmann RearrangementMetal-free, Scalable, Avoids neurotoxic reagents americanpeptidesociety.orgnih.govExpanding the diversity of accessible functionalized analogues nih.gov

Design of Advanced Materials Incorporating the Cyclopropane Amino Acid Motif

The rigid structure of the cyclopropane amino acid motif is a powerful tool for designing advanced materials with precisely controlled properties. When incorporated into larger molecules, this motif imparts conformational rigidity, which can dramatically influence biological activity and material characteristics. americanpeptidesociety.orgnih.gov

Future research in this area is expected to focus on:

Conformationally Restricted Peptidomimetics: The incorporation of cyclopropane amino acids into peptides can lock the peptide backbone into a specific conformation. nih.gov This has been shown to increase metabolic stability and receptor selectivity. americanpeptidesociety.orgnih.gov Future work will involve the systematic synthesis of peptide libraries with varied cyclopropane amino acid stereoisomers to map structure-activity relationships with high precision. This allows for the fine-tuning of peptide secondary structure for applications in therapeutic design. nih.gov

Spirocyclic and Bicyclic Scaffolds: The reactivity of cyclopropane intermediates allows for the construction of more complex molecular architectures. For example, Rh(III)-catalyzed C-H annulation can produce enantioenriched spirocyclic isoquinolones from alkylidenecyclopropane precursors. nih.gov The development of tandem reactions that form multiple rings in a single sequence is a key goal for accessing novel and structurally complex chemical matter.

High-Energy-Density Materials: The inherent ring strain of the cyclopropane moiety makes it an attractive component for high-energy-density materials. researchgate.net Fundamental research could explore the synthesis of polymers or oligomers rich in cyclopropane units to study their energetic properties and stability, providing foundational knowledge for future applications in advanced fuels. researchgate.net

The impact of incorporating the cyclopropane motif is summarized below:

Material TypeIncorporated MotifKey Property ConferredResearch Goal
Peptidomimetics Cyclopropane Amino AcidsConformational rigidity, Increased metabolic stability nih.govEnhanced receptor selectivity and biological activity americanpeptidesociety.orgnih.gov
Spirocycles AlkylidenecyclopropanesAccess to complex 3D structures nih.govDevelopment of novel synthetic routes to spirocyclic systems nih.gov
Advanced Polymers Cyclopropane DerivativesHigh ring strain energy researchgate.netInvestigation of energy content and stability for potential fuel applications researchgate.net

Investigation of Novel Reactivity Patterns and Rearrangements

The strained three-membered ring of cyclopropane amino acids is a hub of unique reactivity, enabling transformations that are not accessible with standard acyclic amino acids. Future research will continue to uncover and harness this reactivity to forge complex molecular structures.

Key areas for future exploration include:

Strain-Release Driven Reactions: The energy stored in the cyclopropane ring can be released to drive subsequent reactions. A notable example is the skeletal reorganization of cyclopropane carboxylic acid derivatives, which combines C-H activation with a strain-release-driven C-C bond cleavage. chemrxiv.org Investigating new triggers for ring-opening, such as light (photocatalysis) or electricity (electrochemistry), could unlock unprecedented reaction pathways.

Rearrangement Cascades: The Hofmann rearrangement has been effectively used to create bicyclic carbamate (B1207046) intermediates from cyclopropanecarboxamides in a stereoretentive manner. nih.govacs.org These intermediates can then be opened to yield functionalized amino alcohols or bromides. acs.org Future work will likely focus on designing other rearrangement cascades, where the formation and subsequent reaction of the cyclopropane ring occur within a single, controlled sequence.

Cycloaddition Reactions: Cyclopropane derivatives can act as partners in various cycloaddition reactions. For instance, the reaction of dehydroamino acids with in situ generated diazo compounds proceeds via a 1,3-dipolar cycloaddition followed by nitrogen extrusion to form the cyclopropane ring. nih.govresearchgate.net Exploring the use of donor-acceptor cyclopropanes as three-carbon (C3) synthons in cycloadditions with various dipolarophiles is a promising avenue for rapidly building molecular complexity.

Reaction ClassKey Intermediate(s)TransformationOutcome
Skeletal Recasting PalladacycleC(sp³)–H activation followed by C–C cleavage chemrxiv.orgFormation of 3-oxabicyclo[3.1.0]hexan-2-one scaffolds chemrxiv.org
Intramolecular Rearrangement Isocyanate, Bicyclic carbamateHofmann rearrangement and intramolecular trapping nih.govAccess to diversifiable protected amino alcohols and bromides nih.govacs.org
Telescopic Aza-Michael Reaction Electrophilic alkylidenecyclopropaneOlefination followed by conjugate addition nih.govDiastereoselective synthesis of trans-β-amino acid derivatives nih.gov
1,3-Dipolar Cycloaddition PyrazolineReaction with diazo compound and N₂ extrusion nih.govresearchgate.netDiastereoselective formation of cyclopropane amino acids nih.gov

Interdisciplinary Research at the Interface of Chemistry and Plant Biology (purely fundamental, non-applied)

The compound 1-aminocyclopropane-1-carboxylic acid (ACC), the parent acid of the isopropyl ester, is a central molecule in plant biology as the immediate precursor to the plant hormone ethylene (B1197577). This connection provides a rich ground for fundamental, non-applied research that bridges chemistry and plant biology.

Future fundamental studies could include:

Mechanistic Probes: The synthesis of isotopically labeled (e.g., with deuterium) or stereochemically pure analogues of ACC and its derivatives serves as a powerful tool for probing the mechanism of enzymes in the ethylene biosynthesis pathway, such as ACC synthase and ACC oxidase. researchgate.net Understanding the precise stereoelectronic requirements of these enzymes at a fundamental level can provide deep insights into enzyme catalysis and biological hormone regulation.

Natural Product Biosynthesis: The cyclopropane amino acid motif is not limited to plants; it is also found in natural products from other organisms, such as the coronamic acid fragment in the toxin coronatine (B1215496) produced by the bacterium Pseudomonas syringae. nih.gov Comparative studies of the biosynthetic pathways leading to these different cyclopropane-containing molecules can reveal convergent or divergent evolutionary strategies for constructing this strained ring system.

Receptor Interaction Modeling: While ACC itself is a key signaling molecule, its derivatives can be used to probe the binding pockets of potential protein receptors or transporters. researchgate.net Synthesizing a variety of structurally related analogues, including esters like isopropyl 1-aminocyclopropanecarboxylate (B118819), and studying their non-covalent interactions in silico or with isolated proteins can help elucidate the fundamental principles of molecular recognition in biological systems without focusing on a specific application. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Isopropyl 1-aminocyclopropanecarboxylate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS classification: Skin Irritant Category 2, Eye Irritant Category 2A) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
  • Storage : Store in tightly sealed containers at room temperature, away from strong oxidizers (risk of decomposition into CO, CO₂, and NOₓ) .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Q. What synthetic routes are available for this compound, and how do their efficiencies compare?

  • Methodological Answer :

  • Hofmann Rearrangement : Electro-induced Hofmann rearrangement of cyclopropylamine precursors under acidic conditions (e.g., HCl, pH 1) yields cyclopropanecarboxylate derivatives, with yields up to 75% under optimized conditions .
  • Esterification : Reacting 1-aminocyclopropanecarboxylic acid with isopropyl alcohol via acid-catalyzed esterification (e.g., H₂SO₄) requires careful temperature control (40–60°C) to minimize racemization .
  • Comparative Efficiency : Hofmann rearrangement offers higher regioselectivity, while esterification is cost-effective for small-scale synthesis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :

  • Control for Structural Analogs : Verify if studies inadvertently used analogs (e.g., methyl or ethyl esters) instead of the isopropyl derivative, as substituents significantly alter bioactivity (e.g., methyl ester acts as an ethylene agonist in plants) .
  • Standardize Assay Conditions : Differences in concentration (µM vs. mM), model systems (in vitro vs. in vivo), and exposure duration can skew results. Replicate experiments using harmonized protocols .
  • Structural Confirmation : Use NMR and X-ray crystallography to confirm compound identity, as impurities or stereochemical variations may explain contradictory data .

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., cyclopropane ring at δ ~1.2–1.8 ppm) and stereochemistry .
  • HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) coupled to mass spectrometry confirms molecular ion peaks (expected m/z: 159.2 [M+H]⁺) and purity (>95%) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 200°C indicates potential impurities .

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